molecular formula C6H10N2O B2802482 (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1689862-99-4

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2802482
CAS No.: 1689862-99-4
M. Wt: 126.159
InChI Key: FAIGDGUZDCESQB-YFKPBYRVSA-N
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Description

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

    Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction or other suitable methods to introduce the ethan-1-ol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the ethan-1-ol moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Modified pyrazole derivatives.

    Substitution products: Functionalized pyrazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, with different biological activities.

    1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: The racemic mixture of the compound.

    Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(1S)-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGDGUZDCESQB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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